molecular formula C6H6N2OS3 B2690787 N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide CAS No. 306980-54-1

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2690787
CAS No.: 306980-54-1
M. Wt: 218.31
InChI Key: NSXWOQJAJDBHEZ-UHFFFAOYSA-N
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Description

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring attached to a carboxamide group, with a 1,2,4-dithiazole ring that includes a thioxo group. The presence of sulfur atoms in the dithiazole ring contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with 1,2,4-dithiazole-3-thione. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dithiolanes, and substituted dithiazoles. These products retain the core structure of the original compound while introducing new functional groups that can further enhance its chemical properties .

Mechanism of Action

The mechanism of action of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
  • N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide

Uniqueness

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts additional strain and reactivity to the molecule.

Properties

IUPAC Name

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS3/c9-4(3-1-2-3)7-5-8-6(10)12-11-5/h3H,1-2H2,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXWOQJAJDBHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=S)SS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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